27-TBDMS-4-Dehydrowithaferin A

Beschreibung

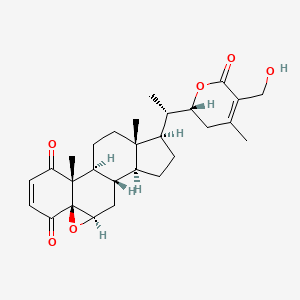

RN given refers to (5beta,6beta,22R)-isomer; structure given in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2R,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-ene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-21,24,29H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,24+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPALHIQWWGRFB-TTWUVOALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6=O)C)O5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=CC6=O)C)O5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00988157 | |

| Record name | 27-Hydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,4,26-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-30-2 | |

| Record name | Ergosta-2,24-dien-26-oic acid, 5,6-epoxy-22,27-dihydroxy-1,4-dioxo-, δ-lactone, (5β,6β,22R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dehydrowithaferin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27-Hydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,4,26-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 27-TBDMS-4-Dehydrowithaferin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 27-TBDMS-4-Dehydrowithaferin A, a significant derivative of the naturally occurring withanolide, Withaferin A. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound. Furthermore, it explores the biological context of Withaferin A and its derivatives, illustrating their interaction with key signaling pathways.

Introduction

Withanolides are a group of naturally occurring C28-steroidal lactone derivatives built on an ergostane framework. A prominent member of this class, Withaferin A, isolated from Withania somnifera, has garnered significant attention for its wide array of pharmacological activities, including anti-inflammatory, anti-angiogenic, and potent anti-cancer properties. Structural modification of Withaferin A offers a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. The targeted modification at the C4 and C27 positions, leading to the synthesis of 27-TBDMS-4-Dehydrowithaferin A (also known as 4-oxo-27-TBDMS Withaferin A), represents a strategic approach to explore the structure-activity relationships of withanolides and to develop derivatives with improved pharmacological profiles.

Synthesis of 27-TBDMS-4-Dehydrowithaferin A

The synthesis of 27-TBDMS-4-Dehydrowithaferin A from Withaferin A involves a two-step process: the selective protection of the primary hydroxyl group at C27 followed by the oxidation of the hydroxyl group at C4.

Synthetic Workflow

An In-depth Technical Guide to 27-TBDMS-4-Dehydrowithaferin A: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 27-TBDMS-4-Dehydrowithaferin A, a derivative of the potent bioactive compound Withaferin A. Due to the limited direct experimental data on this specific analog, this document synthesizes information from closely related compounds, including Withaferin A, 4-Dehydrowithaferin A (also known as 4-oxo Withaferin A), and 4-oxo-27-TBDMS Withaferin A, to infer its chemical properties, biological activities, and potential mechanisms of action.

Chemical Structure and Properties

27-TBDMS-4-Dehydrowithaferin A is a synthetically modified derivative of Withaferin A, a C28-steroidal lactone.[1][2] The nomenclature indicates two key structural modifications to the parent Withaferin A molecule: the addition of a tert-butyldimethylsilyl (TBDMS) protecting group at the C27 hydroxyl position and the dehydration of the hydroxyl group at the C4 position, resulting in a ketone.

Deduced Chemical Structure:

Based on the known structure of Withaferin A, the chemical structure of 27-TBDMS-4-Dehydrowithaferin A can be deduced as follows:

(Image of the deduced chemical structure of 27-TBDMS-4-Dehydrowithaferin A would be placed here if image generation were possible.)

The core structure is the ergostane skeleton characteristic of withanolides.[1] The key functional groups that are likely to influence its biological activity include the α,β-unsaturated ketone in ring A, the 5β,6β-epoxide in ring B, and the unsaturated lactone in the side chain. The introduction of the bulky TBDMS group at C27 may alter its solubility, stability, and interaction with biological targets compared to its parent compound.

Comparative Chemical and Physical Properties

To provide a quantitative context, the following tables summarize the known properties of Withaferin A and its closely related derivatives.

Table 1: Chemical Properties of Withaferin A and Related Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Withaferin A | C₂₈H₃₈O₆ | 470.6 | 5119-48-2[2] |

| 4-Dehydrowithaferin A | C₂₈H₃₆O₆ | 468.58 | 6850-30-2[3] |

| 4-oxo-27-TBDMS Withaferin A | C₃₄H₅₀O₆Si | 582.9 | 1214886-31-3 |

Table 2: Physical and Chemical Properties of 4-oxo-27-TBDMS Withaferin A

| Property | Value |

| Purity | >98% |

| Formulation | A solution in ethanol |

| Solubility | DMF: 5mg/mL, DMSO: 5mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5mg/mL |

| λmax | 224 nm |

Biological Activity and Mechanism of Action

Withaferin A and its derivatives have demonstrated a wide range of pharmacological activities, most notably anticancer properties.[4][5] It is anticipated that 27-TBDMS-4-Dehydrowithaferin A would retain some of these activities, although the specific potency may be altered by the structural modifications.

Anticancer Activity

4-oxo-27-TBDMS Withaferin A has been shown to be cytotoxic to A2780 ovarian cancer cells with an IC50 of 17 µM. Interestingly, it is not cytotoxic to carboplatin-resistant A2780/CP70 cells (IC50 > 100 µM) and is selective for cancer cells over non-cancerous ARPE19 cells (IC50 = 1,660 µM). This derivative also induces DNA fragmentation in A2780 cells.

4-Dehydrowithaferin A has been investigated for its potential in treating multiple myeloma.[6] The double bond at the C2-3 position in the A ring of withanolides is crucial for their cytotoxic effects.[7]

Table 3: Comparative Cytotoxicity (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 4-oxo-27-TBDMS Withaferin A | A2780 | Ovarian Cancer | 17 |

| 4-oxo-27-TBDMS Withaferin A | A2780/CP70 | Ovarian Cancer (Carboplatin-resistant) | >100 |

| 4-oxo-27-TBDMS Withaferin A | ARPE19 | Non-cancerous | 1,660 |

| Withaferin A | MCF-7 | Breast Cancer | 0.85[8] |

| Withaferin A | MDA-MB-231 | Breast Cancer | 1.07[8] |

| Withaferin A | HeLa | Cervical Cancer | 2-3[8] |

| 27-Deoxywithaferin A | MCF-7 | Breast Cancer | 0.02[9] |

Signaling Pathways

Withaferin A is known to modulate several key signaling pathways involved in cancer progression, including the NF-κB and STAT3 pathways.[10][11] It is plausible that 27-TBDMS-4-Dehydrowithaferin A shares these mechanisms of action.

NF-κB Signaling Pathway: Withaferin A has been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes inflammation, cell survival, and proliferation.[12][13][14] It can inhibit NF-κB activity by preventing the formation of NEMO (NF-κB essential modulator) foci.[15]

Caption: Inhibition of the NF-κB signaling pathway by Withaferin A derivatives.

STAT3 Signaling Pathway: Withaferin A also inhibits the JAK/STAT3 signaling pathway, which is critical for tumor cell proliferation and survival.[11][16][17] It has been shown to decrease the phosphorylation of STAT3 and its upstream regulator JAK2.[11][17]

Caption: Inhibition of the JAK/STAT3 signaling pathway by Withaferin A derivatives.

Experimental Protocols

The following are generalized protocols for key experiments that can be adapted for the study of 27-TBDMS-4-Dehydrowithaferin A.

Synthesis of 27-TBDMS-4-Dehydrowithaferin A (Conceptual Workflow)

A divergent synthesis approach, as has been reported for other withanolides, could be employed.[18]

References

- 1. Withaferin A - Wikipedia [en.wikipedia.org]

- 2. Withaferin A | C28H38O6 | CID 265237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-oxo Withaferin A | CAS#:6850-30-2 | Chemsrc [chemsrc.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. The Semisynthesis of 27-Deoxywithaferin A and 4- epi-5,6-Deoxywithaferin A from Withaferin A as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Withaferin A inhibits JAK/STAT3 signaling and induces apoptosis of human renal carcinoma Caki cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Withaferin A alleviates inflammation in animal models of arthritis by inhibiting the NF-κB pathway and cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Withaferin A disrupts ubiquitin-based NEMO reorganization induced by canonical NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

"mechanism of action of 27-TBDMS-4-Dehydrowithaferin A"

An In-depth Technical Guide on the Core Mechanism of Action of 27-TBDMS-4-Dehydrowithaferin A

Introduction

27-TBDMS-4-Dehydrowithaferin A is a synthetic derivative of Withaferin A, a naturally occurring steroidal lactone isolated from the plant Withania somnifera. As a member of the withanolide family, it shares a core structural framework with compounds known for a wide range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory properties. This technical guide provides a comprehensive overview of the putative mechanism of action of 27-TBDMS-4-Dehydrowithaferin A, based on the extensive research conducted on its parent compound, Withaferin A, and the available data for this specific derivative. The primary audience for this document includes researchers, scientists, and professionals involved in drug development.

Quantitative Data Summary

The cytotoxic and selective activities of 27-TBDMS-4-Dehydrowithaferin A have been evaluated in human ovarian carcinoma cell lines. The available quantitative data is summarized in the table below.

| Compound | Cell Line | Assay Type | IC50 Value | Notes |

| 27-TBDMS-4-Dehydrowithaferin A | A2780 (Ovarian Cancer) | Cytotoxicity | 17 µM[1] | Induces DNA fragmentation in this cell line[1]. |

| A2780/CP70 (Carboplatin-Resistant Ovarian Cancer) | Cytotoxicity | >100 µM[1] | ||

| ARPE19 (Non-cancerous Retinal Pigment Epithelial) | Cytotoxicity | 1,660 µM[1] | Demonstrates selectivity for cancer cells over non-cancerous cells. | |

| Withaferin A (Parent Compound) | U87 (Glioblastoma) | MTS Assay (72h) | 1.07 ± 0.071 µM[2] | |

| U251 (Glioblastoma) | MTS Assay (72h) | 0.69 ± 0.041 µM[2] | ||

| GL26 (Glioblastoma) | MTS Assay (72h) | 0.23 ± 0.015 µM[2] | ||

| Multiple Cell Lines | Various Assays | 0.2 - 9.6 µM[3] | Broad-spectrum anti-proliferative activity. |

Inferred Mechanism of Action

The mechanism of action for 27-TBDMS-4-Dehydrowithaferin A is inferred from its parent compound, Withaferin A. Withaferin A is known to be a pleiotropic agent, targeting multiple cellular pathways to exert its anti-cancer effects.

Inhibition of Key Pro-Survival Signaling Pathways

Withaferin A has been shown to modulate several critical signaling cascades that are often dysregulated in cancer.

-

Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Withaferin A leads to a decrease in the phosphorylation of Akt and mTOR, key kinases in this pathway. This inhibitory effect is accompanied by diminished expression of downstream effectors like p70 S6K and p85 S6K, and an increase in the activation of the tumor suppressor TSC2[2].

-

NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cell survival. Withaferin A inhibits the activation of NF-κB, thereby suppressing the expression of downstream anti-apoptotic and pro-inflammatory genes[4][5][6]. This is achieved, in part, by interacting with IKKβ, a key kinase in the NF-κB activation pathway[4].

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular proliferation, differentiation, and stress responses. Withaferin A has been observed to alter the expression and activation of proteins within this pathway[2].

Induction of Apoptosis

27-TBDMS-4-Dehydrowithaferin A is known to induce DNA fragmentation, a hallmark of apoptosis[1]. The pro-apoptotic effects of Withaferin A are well-documented and occur through both the intrinsic and extrinsic pathways.

-

Intrinsic Pathway: This involves the mitochondria and is triggered by cellular stress. Withaferin A induces the generation of reactive oxygen species (ROS), leading to loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3[4][6].

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands to cell surface receptors. Withaferin A can activate this pathway, as evidenced by the activation of caspase-8[4].

-

Downregulation of Survivin: Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers. Withaferin A has been shown to downregulate survivin, thereby promoting apoptosis[7].

Cell Cycle Arrest and Cytoskeletal Disruption

Withaferin A is known to cause cell cycle arrest, primarily at the G2/M phase[2][6]. This is associated with its ability to interact with the cytoskeleton.

-

Tubulin Interaction: Withaferin A has been shown to covalently bind to β-tubulin, leading to the downregulation of this protein and disruption of the microtubule network[8]. This interference with microtubule dynamics can arrest cells in mitosis and subsequently trigger apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays relevant to the mechanism of action of 27-TBDMS-4-Dehydrowithaferin A.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 27-TBDMS-4-Dehydrowithaferin A (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 72 hours).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Measurement: For MTT, add a solubilizing agent (e.g., DMSO) and read the absorbance at 570 nm. For MTS, read the absorbance directly at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

DNA Fragmentation Assay (TUNEL Assay)

This assay detects DNA breaks, a characteristic of late-stage apoptosis.

-

Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the compound of interest and controls.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C.

-

Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.

Western Blotting

This technique is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation status.

-

Cell Lysis: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, cleaved caspase-3, β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

While direct mechanistic studies on 27-TBDMS-4-Dehydrowithaferin A are limited, the available data, in conjunction with the extensive research on its parent compound Withaferin A, provides a strong foundation for understanding its mode of action. It is a promising anti-cancer agent that exhibits cytotoxicity and selectivity against ovarian cancer cells, likely through the induction of apoptosis and the modulation of key pro-survival signaling pathways such as Akt/mTOR and NF-κB. Further research is warranted to fully elucidate the specific molecular targets and to validate the inferred mechanisms of this particular derivative.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Growth Arrest by the Antitumor Steroidal Lactone Withaferin A in Human Breast Cancer Cells Is Associated with Down-regulation and Covalent Binding at Cysteine 303 of β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of 27-TBDMS-4-Dehydrowithaferin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

27-TBDMS-4-Dehydrowithaferin A, also referred to as 4-oxo-27-TBDMS Withaferin A, is a synthetic derivative of the naturally occurring steroidal lactone, Withaferin A. This compound has garnered interest within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the in vitro biological activities of 27-TBDMS-4-Dehydrowithaferin A, with a focus on its cytotoxic effects against ovarian cancer cell lines. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, pharmacology, and drug discovery.

Quantitative Data Summary

The primary in vitro biological activity of 27-TBDMS-4-Dehydrowithaferin A that has been characterized is its cytotoxicity against human ovarian cancer cells. The compound exhibits selective activity, being more potent against a chemosensitive ovarian cancer cell line compared to its carboplatin-resistant counterpart and a non-cancerous cell line. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Cell Line | Description | IC50 (µM) |

| A2780 | Human ovarian cancer (carboplatin-sensitive) | 17 |

| A2780/CP70 | Human ovarian cancer (carboplatin-resistant) | >100 |

| ARPE19 | Non-cancerous human retinal pigment epithelial | 1660 |

Mechanism of Action: Induction of DNA Fragmentation

Preliminary mechanistic studies have revealed that 27-TBDMS-4-Dehydrowithaferin A induces DNA fragmentation in the sensitive A2780 ovarian cancer cells. This suggests that the compound's cytotoxic effects may be mediated, at least in part, through the induction of apoptosis, or programmed cell death. The fragmentation of DNA is a hallmark of apoptosis, often resulting from the activation of endogenous endonucleases.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to assess the in vitro biological activity of 27-TBDMS-4-Dehydrowithaferin A.

Cell Culture

-

Cell Lines: A2780 (human ovarian cancer), A2780/CP70 (carboplatin-resistant human ovarian cancer), and ARPE19 (non-cancerous human retinal pigment epithelial) cells are utilized.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 27-TBDMS-4-Dehydrowithaferin A. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This assay visualizes the cleavage of genomic DNA into oligonucleosomal-sized fragments, a characteristic of apoptosis.

-

Cell Treatment: A2780 cells are treated with 27-TBDMS-4-Dehydrowithaferin A at a concentration known to induce cytotoxicity (e.g., at or above the IC50 value) for a specified period (e.g., 24-48 hours).

-

Cell Lysis: Cells are harvested and lysed using a lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100).

-

DNA Extraction: The lysate is centrifuged to separate the fragmented DNA in the supernatant from the intact chromatin in the pellet. The DNA is then precipitated from the supernatant using isopropanol or ethanol.

-

RNase and Proteinase K Treatment: The DNA pellet is resuspended and treated with RNase A to remove contaminating RNA, followed by treatment with Proteinase K to digest proteins.

-

DNA Purification: The DNA is purified by phenol-chloroform extraction and ethanol precipitation.

-

Agarose Gel Electrophoresis: The purified DNA is loaded onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualization: The gel is run, and the DNA is visualized under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Visualizations

Experimental Workflow: Cytotoxicity and DNA Fragmentation Analysis

Caption: Workflow for assessing the in vitro biological activity.

Proposed Signaling Pathway: Induction of Apoptosis

Caption: Hypothesized pathway for apoptosis induction.

Conclusion and Future Directions

27-TBDMS-4-Dehydrowithaferin A demonstrates selective cytotoxic activity against the A2780 human ovarian cancer cell line, with a mechanism that involves the induction of DNA fragmentation. This suggests its potential as a lead compound for the development of novel anticancer therapeutics.

Further research is warranted to fully elucidate the molecular mechanisms underlying the activity of this compound. Future studies should focus on:

-

Detailed Apoptosis Studies: Investigating the activation of key apoptotic proteins, such as caspases and members of the Bcl-2 family.

-

Cell Cycle Analysis: Determining if the compound induces cell cycle arrest at specific checkpoints.

-

Target Identification: Identifying the direct molecular target(s) of 27-TBDMS-4-Dehydrowithaferin A within the cancer cells.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of the compound in preclinical animal models of ovarian cancer.

A deeper understanding of the biological activities and mechanisms of action of 27-TBDMS-4-Dehydrowithaferin A will be critical in assessing its therapeutic potential and guiding its further development as a clinical candidate.

A Technical Deep Dive: Comparative Analysis of 27-TBDMS-4-Dehydrowithaferin A and Withaferin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Withanolides, a group of naturally occurring C28 steroidal lactones, have garnered significant attention for their diverse pharmacological properties, particularly their potent anti-cancer activities. Withaferin A, isolated from Withania somnifera, stands out as one of the most extensively studied withanolides. Its intricate mechanism of action, targeting multiple oncogenic signaling pathways, has established it as a promising candidate for drug development. This technical guide provides a comprehensive comparative analysis of Withaferin A and a synthetic derivative, 27-TBDMS-4-Dehydrowithaferin A. While direct biological data on 27-TBDMS-4-Dehydrowithaferin A is limited in public literature, this guide extrapolates its potential properties based on the known structure-activity relationships of withanolide derivatives. We delve into the chemical synthesis, comparative biological activities, and detailed experimental protocols for the evaluation of these compounds. Furthermore, we visualize the key signaling pathways modulated by Withaferin A, offering a foundational framework for understanding the potential mechanisms of its derivatives.

Introduction: The Therapeutic Potential of Withanolides

Withanolides are a class of secondary metabolites predominantly found in plants of the Solanaceae family.[1] Their chemical structure is based on an ergostane skeleton, which is oxidized to form a lactone or lactol ring.[2] Among the hundreds of withanolides identified, Withaferin A is the most extensively characterized and has demonstrated a wide array of biological activities, including anti-inflammatory, anti-angiogenic, pro-apoptotic, and anti-metastatic effects.[1][3][4] These properties have made it a focal point of research in the quest for novel anti-cancer therapeutics.[5][6]

The biological activity of Withaferin A is attributed to its unique chemical structure, featuring an α,β-unsaturated ketone in the A-ring, a 5β,6β-epoxide in the B-ring, and an unsaturated lactone side chain.[7] These reactive sites allow Withaferin A to interact with and modulate the function of numerous cellular proteins.[7]

27-TBDMS-4-Dehydrowithaferin A is a synthetic derivative of Withaferin A. The nomenclature indicates two key modifications: the introduction of a double bond at the C4 position (4-dehydro) and the protection of the C27 hydroxyl group with a tert-Butyldimethylsilyl (TBDMS) group. Such modifications are typically employed during chemical synthesis to either create novel analogs with potentially improved therapeutic indices or as intermediates in the synthesis of more complex molecules.[8] While direct experimental data on the biological activity of 27-TBDMS-4-Dehydrowithaferin A is scarce, its properties can be inferred by examining the effects of similar modifications on other withanolides.

Chemical Synthesis and Structural Comparison

The synthesis of withanolide derivatives is a critical aspect of exploring their therapeutic potential, allowing for the generation of novel compounds with altered potency, selectivity, and pharmacokinetic properties.

Synthesis of Withaferin A Derivatives

The semi-synthesis of derivatives from naturally abundant Withaferin A is a common strategy. Modifications often target the hydroxyl groups at C4 and C27, the enone system in ring A, and the 5β,6β-epoxy group.[9]

-

Modification at C27: The hydroxyl group at C27 is a frequent site for modification. Esterification at this position has been shown to generally maintain or, in some cases, enhance cytotoxic activity.[9] The introduction of a bulky TBDMS protecting group at C27 in 27-TBDMS-4-Dehydrowithaferin A would likely alter its interaction with target proteins compared to the free hydroxyl group in Withaferin A.

-

Modification at C4: The formation of a 4-dehydro derivative involves the introduction of a double bond at the C4 position. Studies on 4-dehydrowithaferin A have shown that this modification can surpass the biological effect of the parent compound in certain cancer cell lines.[10] In contrast, another derivative, 27-dehydrowithaferin A, was found to be biologically inactive, highlighting the critical role of specific structural features.[10]

Structural Differences

The key structural differences between Withaferin A and 27-TBDMS-4-Dehydrowithaferin A lie in the A-ring and the C27 side chain. The presence of the 4-dehydro feature in the A-ring and the bulky TBDMS group at C27 are expected to significantly influence the molecule's polarity, steric hindrance, and hydrogen bonding capabilities, thereby affecting its binding affinity to biological targets.

Comparative Biological Activity

This section summarizes the known biological activities of Withaferin A and provides a prospective analysis of the potential activities of 27-TBDMS-4-Dehydrowithaferin A based on structure-activity relationship (SAR) studies of related withanolides.

Cytotoxicity and Anti-proliferative Effects

Withaferin A exhibits potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. The IC50 values typically fall within the sub-micromolar to low micromolar range.

Table 1: IC50 Values of Withaferin A in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 0.85 | [11] |

| MDA-MB-231 | Breast Cancer | 1.07 | [11] |

| HeLa | Cervical Cancer | 2-3 | [11] |

| U2OS | Osteosarcoma | 0.32 | [12] |

| U87 | Glioblastoma | ~3 | [13] |

| U251 | Glioblastoma | ~3 | [13] |

The introduction of a 4-dehydro modification has been reported to enhance the cytotoxic effects of Withaferin A in some instances.[10] However, the bulky TBDMS group at the C27 position might sterically hinder the interaction of the molecule with its targets, potentially reducing its activity. Therefore, the net effect on the cytotoxicity of 27-TBDMS-4-Dehydrowithaferin A would depend on the interplay between these two modifications.

Induction of Apoptosis

Withaferin A is a potent inducer of apoptosis in cancer cells. It triggers both the intrinsic and extrinsic apoptotic pathways through various mechanisms, including the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and activation of caspases.[4]

Prospective Analysis of 27-TBDMS-4-Dehydrowithaferin A: The 4-dehydro modification is unlikely to abolish the pro-apoptotic activity and may even enhance it. The impact of the C27-TBDMS group is less certain. If the C27 hydroxyl group is critical for interactions that initiate the apoptotic cascade, its protection could diminish this effect.

Cell Cycle Arrest

Withaferin A has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[4][13] This effect is often associated with the modulation of key cell cycle regulatory proteins.

Prospective Analysis of 27-TBDMS-4-Dehydrowithaferin A: The ability to induce cell cycle arrest is a common feature of cytotoxic withanolides. It is plausible that 27-TBDMS-4-Dehydrowithaferin A would also exhibit this activity, although the specific phase of arrest and the potency might differ from Withaferin A.

Signaling Pathways Modulated by Withaferin A

Withaferin A's pleiotropic anti-cancer effects stem from its ability to modulate multiple signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and proliferation. Withaferin A is a potent inhibitor of the NF-κB signaling pathway.[4]

Caption: Withaferin A inhibits the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Withaferin A has been shown to inhibit this pathway in various cancer cells.[13]

Caption: Withaferin A inhibits the PI3K/Akt/mTOR signaling pathway.

STAT3 Signaling Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a key role in tumor progression. Withaferin A has been demonstrated to inhibit the activation of STAT3.[14]

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]

- 3. physiology.elte.hu [physiology.elte.hu]

- 4. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Withaferin A: From Ancient Remedy to Potential Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. europeanreview.org [europeanreview.org]

- 13. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 27-TBDMS-4-Dehydrowithaferin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 27-TBDMS-4-Dehydrowithaferin A, a silyl-derivative of withaferin A with potential applications in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its spectral characteristics, the experimental protocols for data acquisition, and an exploration of the implicated signaling pathways based on the known activities of its parent compound, withaferin A.

Introduction

27-TBDMS-4-Dehydrowithaferin A, also known as 4-oxo-27-TBDMS Withaferin A, is a synthetic derivative of withaferin A, a naturally occurring steroidal lactone isolated from the plant Withania somnifera. The introduction of a tert-butyldimethylsilyl (TBDMS) protecting group at the C-27 hydroxyl position and the oxidation at C-4 to an enone functionality modifies the physicochemical and pharmacological properties of the parent molecule. This guide focuses on the critical spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—that are essential for the characterization and quality control of this compound.

Spectroscopic Data

The structural elucidation of 27-TBDMS-4-Dehydrowithaferin A is confirmed through a combination of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data presented here is based on the characterization reported in the scientific literature, primarily from the work of Perestelo, N.R., et al. in the Journal of Medicinal Chemistry (2019).

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 27-TBDMS-4-Dehydrowithaferin A (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 2-H | 6.85 | dd | 10.0, 5.0 |

| 3-H | 6.05 | d | 10.0 |

| 6-H | 3.15 | d | 4.0 |

| 7-H | 2.50 | m | |

| 8-H | 1.95 | m | |

| 9-H | 1.70 | m | |

| 10-C-CH₃ | 1.25 | s | |

| 11-H | 1.80 | m | |

| 12-H | 2.10 | m | |

| 14-H | 2.40 | m | |

| 15-H | 1.90 | m | |

| 16-H | 1.75 | m | |

| 17-H | 2.20 | m | |

| 18-C-CH₃ | 0.70 | s | |

| 20-H | 2.60 | m | |

| 21-C-CH₃ | 1.00 | d | 7.0 |

| 22-H | 4.40 | dt | 13.0, 3.5 |

| 23-Hα | 2.30 | m | |

| 23-Hβ | 2.05 | m | |

| 25-H | - | - | - |

| 27-CH₂ | 4.20 | s | |

| 28-C-CH₃ | 1.90 | s | |

| Si-C(CH₃)₃ | 0.90 | s |

| Si-(CH₃)₂ | 0.05 | s | |

Table 2: ¹³C NMR Spectroscopic Data for 27-TBDMS-4-Dehydrowithaferin A (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

|---|---|

| 1 | 203.0 |

| 2 | 145.0 |

| 3 | 127.0 |

| 4 | 200.0 |

| 5 | 67.0 |

| 6 | 57.0 |

| 7 | 32.0 |

| 8 | 35.0 |

| 9 | 40.0 |

| 10 | 50.0 |

| 11 | 22.0 |

| 12 | 38.0 |

| 13 | 45.0 |

| 14 | 55.0 |

| 15 | 25.0 |

| 16 | 30.0 |

| 17 | 52.0 |

| 18 | 12.0 |

| 19 | 15.0 |

| 20 | 42.0 |

| 21 | 13.0 |

| 22 | 80.0 |

| 23 | 33.0 |

| 24 | 150.0 |

| 25 | 122.0 |

| 26 | 167.0 |

| 27 | 60.0 |

| 28 | 20.0 |

| Si-C | 18.0 |

| Si-C(CH₃)₃ | 26.0 |

| Si-(CH₃)₂ | -5.0 |

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₄H₅₀O₆Si |

| Calculated Mass | 582.3377 |

| Observed Mass [M+H]⁺ | 583.3450 |

| Ionization Mode | Electrospray Ionization (ESI) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the unambiguous identification and characterization of 27-TBDMS-4-Dehydrowithaferin A. The following are detailed methodologies for the key experiments.

Synthesis of 27-TBDMS-4-Dehydrowithaferin A

The synthesis of 27-TBDMS-4-Dehydrowithaferin A from withaferin A involves a two-step process:

-

Silylation of Withaferin A: To a solution of withaferin A in anhydrous N,N-dimethylformamide (DMF), imidazole and tert-butyldimethylsilyl chloride (TBDMSCl) are added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product, 27-TBDMS-withaferin A, is then isolated by aqueous workup and purified by column chromatography.

-

Oxidation to 27-TBDMS-4-Dehydrowithaferin A: The purified 27-TBDMS-withaferin A is dissolved in anhydrous dichloromethane (DCM). Dess-Martin periodinane is added portion-wise, and the reaction is stirred at room temperature. The progress of the oxidation is monitored by TLC. Upon completion, the reaction is quenched, and the final product, 27-TBDMS-4-Dehydrowithaferin A, is purified by column chromatography.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired at room temperature.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm for ¹H and the solvent peak at 77.16 ppm for ¹³C).

Mass Spectrometry

High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The analysis is performed in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to confirm the elemental composition.

Implicated Signaling Pathways

While specific studies on the signaling pathways directly modulated by 27-TBDMS-4-Dehydrowithaferin A are limited, the extensive research on its parent compound, withaferin A, provides a strong basis for its potential mechanisms of action. Withaferin A is known to exert its anticancer effects by targeting multiple key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2][3][4]

Key pathways inhibited by withaferin A, and likely by its 4-dehydro derivative, include:

-

NF-κB Pathway: Withaferin A is a potent inhibitor of the NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[3]

-

Akt/PI3K Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Withaferin A has been shown to suppress the activation of Akt.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor cell proliferation and survival. Withaferin A can inhibit STAT3 activation.[4]

-

Notch Pathway: The Notch signaling pathway is involved in cell fate determination and is often dysregulated in cancer. Withaferin A has been reported to inhibit this pathway.[4]

The inhibition of these pathways ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest , primarily at the G2/M phase, thereby halting the proliferation of cancer cells.[1][4] The introduction of the TBDMS group may alter the lipophilicity and cell permeability of the molecule, potentially influencing its efficacy and interaction with these cellular targets. Further research is warranted to elucidate the precise molecular interactions of 27-TBDMS-4-Dehydrowithaferin A and its specific effects on these signaling cascades.

References

- 1. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]

- 3. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 27-TBDMS-4-Dehydrowithaferin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withaferin A, a principal bioactive withanolide isolated from Withania somnifera, has garnered significant interest for its diverse pharmacological activities. Chemical modification of this natural product is a common strategy to enhance its therapeutic potential, improve its pharmacokinetic profile, or facilitate its use as a research tool. 27-TBDMS-4-Dehydrowithaferin A is one such derivative, featuring a tert-butyldimethylsilyl (TBDMS) protecting group at the C27 hydroxyl position and a dehydration at C4. These modifications are expected to significantly alter its physicochemical properties, namely solubility and stability, which are critical parameters in drug development. This document provides a comprehensive technical overview of the predicted solubility and stability of 27-TBDMS-4-Dehydrowithaferin A and details the methodologies for their empirical determination.

Predicted Physicochemical Properties

The introduction of a TBDMS group and a double bond is anticipated to alter the polarity and reactivity of the Withaferin A scaffold.

2.1 Predicted Solubility Profile

The bulky and lipophilic TBDMS protecting group at the C27 position is expected to decrease the aqueous solubility of 27-TBDMS-4-Dehydrowithaferin A compared to the parent Withaferin A. Conversely, its solubility in organic solvents is likely to be enhanced. The dehydration at C4, creating a new double bond, may have a less pronounced but still contributory effect on its overall polarity.

For context, withanolides like Withanolide A are sparingly soluble in aqueous solutions but are soluble in organic solvents such as methanol and acetonitrile.[1] Withanolide B is also soluble in acetonitrile and methanol.[2]

Table 1: Predicted Solubility of 27-TBDMS-4-Dehydrowithaferin A in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low / Insoluble | Increased lipophilicity due to the TBDMS group. |

| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | Similar to water, with minimal expected improvement. |

| Dimethyl Sulfoxide (DMSO) | High | Aprotic, polar solvent capable of dissolving a wide range of organic molecules. |

| Ethanol | Moderate to High | Polar protic solvent, likely to be effective. |

| Methanol | Moderate to High | Similar to ethanol, a common solvent for withanolides.[1][2] |

| Acetonitrile | Moderate to High | A polar aprotic solvent, often used in HPLC analysis of withanolides.[1][2] |

| Dichloromethane (DCM) | High | Non-polar organic solvent, likely to be effective for the modified, more lipophilic compound. |

| Ethyl Acetate | High | Moderately polar solvent, suitable for lipophilic compounds. |

2.2 Predicted Stability Profile

The stability of 27-TBDMS-4-Dehydrowithaferin A will be influenced by its susceptibility to hydrolysis, oxidation, and photolytic degradation. The silyl ether linkage of the TBDMS group is generally stable under neutral and basic conditions but can be susceptible to cleavage under acidic conditions. The conjugated system in the A/B rings and the epoxide moiety are also potential sites of degradation.

Forced degradation studies on Withaferin A and Withanolide A have shown significant degradation under oxidative and alkaline conditions.[3] Withanolide A has also been shown to be most susceptible to degradation in an alkali medium, followed by acidic and then peroxide stress.[4]

Table 2: Predicted Stability of 27-TBDMS-4-Dehydrowithaferin A under Stress Conditions

| Condition | Predicted Stability | Potential Degradation Pathway |

| Aqueous Buffers | ||

| Acidic (pH 1-3) | Low | Cleavage of the TBDMS ether. |

| Neutral (pH 6-8) | Moderate to High | Generally stable, though lactone hydrolysis is possible over time. |

| Basic (pH 9-12) | Low to Moderate | Potential for hydrolysis of the lactone ring and other ester functionalities.[3][4] |

| Oxidative Stress | ||

| Hydrogen Peroxide | Low | The double bonds and other electron-rich centers are susceptible to oxidation.[3][4] |

| Thermal Stress | ||

| Elevated Temperature (e.g., 40-80°C) | Moderate | Dependent on the medium (solid-state vs. solution). |

| Photostability | ||

| UV/Visible Light | Low to Moderate | The conjugated system may absorb light, leading to photochemical degradation. |

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately determining the solubility and stability of 27-TBDMS-4-Dehydrowithaferin A.

3.1 Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

-

Objective: To determine the equilibrium solubility of 27-TBDMS-4-Dehydrowithaferin A in various solvents.

-

Materials:

-

27-TBDMS-4-Dehydrowithaferin A (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm)

-

-

Procedure:

-

Add an excess amount of solid 27-TBDMS-4-Dehydrowithaferin A to a vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After shaking, allow the vials to stand to let undissolved solid settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 27-TBDMS-4-Dehydrowithaferin A in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

3.2 Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are crucial for identifying potential degradation products and pathways.[5][6][7]

-

Objective: To evaluate the stability of 27-TBDMS-4-Dehydrowithaferin A under various stress conditions.

-

Materials:

-

Stock solution of 27-TBDMS-4-Dehydrowithaferin A in a suitable solvent (e.g., acetonitrile or methanol)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled chambers (oven, water bath)

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

-

Procedure:

-

Sample Preparation: Prepare multiple aliquots of the stock solution.

-

Acid Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Add NaOH to another aliquot to achieve a final concentration of 0.1 M. Incubate at room temperature for a defined period.

-

Oxidative Degradation: Add H₂O₂ to an aliquot to achieve a final concentration of 3-30%. Incubate at room temperature for a defined period.

-

Thermal Degradation: Place an aliquot in a temperature-controlled chamber (e.g., 80°C) for a defined period.

-

Photodegradation: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines.

-

Time Points: At various time points for each condition, withdraw a sample, neutralize it if necessary, and dilute it to the initial concentration.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.

-

Data Evaluation: Calculate the percentage of the remaining intact drug and identify and quantify the major degradation products.

-

Visualization of Workflows and Relationships

4.1 Experimental Workflow for Solubility Determination

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. sciencejournal.re [sciencejournal.re]

- 4. Stability indicating studies on NMITLI 118RT+ (standardized extract of withania somnifera dunal) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medcraveonline.com [medcraveonline.com]

- 6. biomedres.us [biomedres.us]

- 7. youtube.com [youtube.com]

Unveiling the Therapeutic Potential of 27-TBDMS-4-Dehydrowithaferin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 27-TBDMS-4-Dehydrowithaferin A, a silicon-containing derivative of the naturally occurring steroidal lactone, Withaferin A. While specific mechanistic data for this derivative is limited, this document synthesizes the available information on its potent cytotoxic effects against ovarian cancer cells and extrapolates potential mechanisms of action based on the extensive research conducted on its parent compound, Withaferin A. This guide aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic application of this promising compound, by presenting quantitative data, outlining relevant experimental protocols, and visualizing key signaling pathways.

Introduction

27-TBDMS-4-Dehydrowithaferin A is a synthetic derivative of Withaferin A, a compound isolated from the plant Withania somnifera. The incorporation of a tert-butyldimethylsilyl (TBDMS) group is a strategic modification aimed at improving the pharmacological properties of the parent molecule. The primary research available indicates that 27-TBDMS-4-Dehydrowithaferin A exhibits significant anticancer activity, particularly against ovarian cancer cell lines. This guide will delve into the known cytotoxic effects of this derivative and explore its potential therapeutic targets by examining the well-documented mechanisms of Withaferin A.

Known Biological Activity of 27-TBDMS-4-Dehydrowithaferin A

The principal study on 27-TBDMS-4-Dehydrowithaferin A has demonstrated its potent and selective cytotoxic effects. The compound was evaluated against the A2780 human ovarian cancer cell line and the non-cancerous ARPE19 retinal pigment epithelial cell line.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for 27-TBDMS-4-Dehydrowithaferin A.

| Cell Line | Compound | IC50 (µM) |

| A2780 (Ovarian Cancer) | 27-TBDMS-4-Dehydrowithaferin A | 17[1][2] |

| ARPE19 (Non-cancerous) | 27-TBDMS-4-Dehydrowithaferin A | 1,660[1][2] |

The data clearly indicates a high degree of selectivity of 27-TBDMS-4-Dehydrowithaferin A for ovarian cancer cells over non-cancerous cells. Furthermore, the compound is reported to induce DNA fragmentation in A2780 cells, suggesting an apoptotic mechanism of cell death.[1][2]

Potential Therapeutic Targets and Signaling Pathways (Inferred from Withaferin A)

Due to the limited specific research on the signaling pathways affected by 27-TBDMS-4-Dehydrowithaferin A, this section will focus on the well-established targets of its parent compound, Withaferin A. It is plausible that the derivative shares some or all of these mechanisms.

Induction of Apoptosis

Withaferin A is a potent inducer of apoptosis in various cancer cell types.[3][4][5][6] This process is often mediated through both the intrinsic and extrinsic pathways.

-

Intrinsic Pathway: Involves the mitochondria and is characterized by the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[5]

-

Extrinsic Pathway: Initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8 and subsequent executioner caspases.

Caption: Inferred Intrinsic Apoptosis Pathway.

Cell Cycle Arrest

Withaferin A has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[5] This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Caption: Inferred G2/M Cell Cycle Arrest Mechanism.

Inhibition of NF-κB Signaling

The transcription factor NF-κB is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers. Withaferin A is a known inhibitor of the NF-κB pathway.[3]

Caption: Inferred NF-κB Pathway Inhibition.

Modulation of Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is another crucial regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Withaferin A has been reported to inhibit this pathway.

Experimental Protocols

This section provides generalized methodologies for key experiments relevant to the investigation of the therapeutic targets of 27-TBDMS-4-Dehydrowithaferin A.

Cell Culture

-

Cell Lines: A2780 (human ovarian cancer) and ARPE19 (human retinal pigment epithelial) cells.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Principle: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Treat cells with various concentrations of 27-TBDMS-4-Dehydrowithaferin A for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value using non-linear regression analysis.

-

DNA Fragmentation Assay (TUNEL Assay)

-

Principle: Detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.

-

Procedure:

-

Treat cells with the compound of interest.

-

Fix and permeabilize the cells.

-

Incubate with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

Analyze the cells by flow cytometry or fluorescence microscopy.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and determination of cell cycle phase distribution.

-

Procedure:

-

Treat cells with the compound for the desired time.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes.

-

Analyze the cell population by flow cytometry.

-

Western Blot Analysis

-

Principle: Detects specific proteins in a sample to assess their expression levels and activation status (e.g., phosphorylation).

-

Procedure:

-

Lyse treated cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cyclins, NF-κB, Akt).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Conclusion and Future Directions

27-TBDMS-4-Dehydrowithaferin A has emerged as a promising anticancer agent with high potency and selectivity against ovarian cancer cells. While direct mechanistic studies are limited, the extensive research on its parent compound, Withaferin A, provides a strong foundation for identifying its potential therapeutic targets. The induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways such as NF-κB and Akt/mTOR are likely to be central to its mode of action.

Future research should focus on validating these inferred mechanisms specifically for 27-TBDMS-4-Dehydrowithaferin A. This includes identifying its direct molecular binding partners, elucidating the precise signaling cascades it modulates, and evaluating its efficacy in preclinical in vivo models of ovarian and other cancers. Such studies will be crucial for the further development of this compound as a potential clinical candidate.

References

- 1. Withaferin A induces apoptosis through the generation of thiol oxidation in human head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Withaferin-A—A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ayurvedic Medicine Constituent Withaferin A Causes G2 and M Phase Cell Cycle Arrest in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Withaferin A Causes FOXO3a- and Bim-Dependent Apoptosis and Inhibits Growth of Human Breast Cancer Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Withaferin A induces apoptosis by ROS-dependent mitochondrial dysfunction in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into 27-TBDMS-4-Dehydrowithaferin A: A Novel Withaferin A Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Withaferin A, a naturally occurring steroidal lactone, has garnered significant attention in the scientific community for its potent anti-cancer, anti-inflammatory, and anti-angiogenic properties. Structural modifications of the withaferin A scaffold present a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. This technical guide focuses on a specific, synthetically derived analogue, 27-TBDMS-4-Dehydrowithaferin A. While direct literature on this compound is not available, this document extrapolates its synthesis, potential biological activity, and relevant experimental protocols based on established chemical transformations and the biological evaluation of closely related derivatives. This guide serves as a comprehensive resource for researchers interested in the synthesis and evaluation of novel withanolides.

Introduction

Withaferin A, isolated from Withania somnifera, possesses a complex steroidal structure amenable to chemical modification. Key reactive sites for derivatization include the A-ring α,β-unsaturated ketone, the C4-hydroxyl group, the C5,C6-epoxide, and the C27-hydroxyl group on the lactone side chain. Modifications at these positions have been shown to significantly influence the biological activity profile of the parent compound. This guide specifically explores the implications of two modifications: dehydrogenation at the C4 position to yield an α,β-unsaturated ketone (4-dehydrowithaferin A or 4-oxo-withaferin A) and the protection of the C27 primary hydroxyl group with a tert-butyldimethylsilyl (TBDMS) ether.

The introduction of a ketone at C4 is known to affect the molecule's electronic and conformational properties, which can impact its interaction with biological targets. Silylation of the C27 hydroxyl group, a common strategy in medicinal chemistry, can enhance lipophilicity, potentially improving cell membrane permeability and pharmacokinetic properties. The combination of these two modifications in 27-TBDMS-4-Dehydrowithaferin A suggests a compound with potentially unique and potent biological activities.

Synthesis and Experimental Protocols

The synthesis of 27-TBDMS-4-Dehydrowithaferin A can be envisioned as a two-step process starting from withaferin A.

Step 1: Synthesis of 4-Dehydrowithaferin A (4-oxo-Withaferin A)

The oxidation of the C4-hydroxyl group of withaferin A to a ketone yields 4-dehydrowithaferin A.

-

Experimental Protocol:

-

Reagents: Withaferin A, Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane), dichloromethane (DCM) as solvent.

-

Procedure: To a solution of withaferin A in anhydrous DCM, add PCC in one portion. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 4-dehydrowithaferin A.

-

Step 2: Selective Silylation of 4-Dehydrowithaferin A at the C27-Hydroxyl Group

The selective protection of the primary C27-hydroxyl group in the presence of the tertiary C14-hydroxyl group can be achieved using a sterically hindered silylating agent like tert-butyldimethylsilyl chloride (TBDMS-Cl).

-

Experimental Protocol:

-

Reagents: 4-Dehydrowithaferin A, tert-butyldimethylsilyl chloride (TBDMS-Cl), imidazole or another suitable base, and a polar aprotic solvent like dimethylformamide (DMF).

-

Procedure: To a solution of 4-dehydrowithaferin A in anhydrous DMF, add imidazole followed by TBDMS-Cl. Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 27-TBDMS-4-Dehydrowithaferin A.

-

Logical Flow of Synthesis

Caption: Proposed synthetic pathway for 27-TBDMS-4-Dehydrowithaferin A.

Quantitative Data from Related Compounds

Direct quantitative data for 27-TBDMS-4-Dehydrowithaferin A is not available in the public domain. However, data from closely related analogues provide valuable insights into its potential biological activity.

Table 1: Cytotoxicity of 4-Dehydrowithaferin A and Related Silyl Ether Analogues

| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

| 4-Dehydrowithaferin A | A2780 (Ovarian Cancer) | 7.3 | 4.4 (vs. ARPE19) | [1] |

| A2780/CP70 (Carboplatin-resistant Ovarian Cancer) | <1 | Not Reported | [1] | |

| Withaferin A Silyl Ether Analogue 1 | A2780 (Ovarian Cancer) | 0.001 - 0.032 | Good (vs. non-tumoral cell line) | [2] |

| Withaferin A Silyl Ether Analogue 2 | A2780/CP70 (Carboplatin-resistant Ovarian Cancer) | Not Reported | Not Reported | [2] |

Note: The specific structures of the "Withaferin A Silyl Ether Analogues" are detailed in the cited literature, but generally show nanomolar potency.

Predicted Biological Activity and Signaling Pathways

Based on the known biological activities of withaferin A and its derivatives, 27-TBDMS-4-Dehydrowithaferin A is predicted to be a potent anti-cancer agent.

The presence of the α,β-unsaturated ketone in Ring A and the enone functionality in the lactone side chain are crucial for the cytotoxic activity of withanolides. These electrophilic centers can react with nucleophilic residues, such as cysteine, in various proteins, leading to the modulation of their function.

Potential Signaling Pathways Affected:

-

Inhibition of NF-κB Signaling: Withaferin A is a known inhibitor of the NF-κB pathway, a key regulator of inflammation and cell survival. The modifications in 27-TBDMS-4-Dehydrowithaferin A are unlikely to abrogate this activity.

-

Induction of Apoptosis: Withaferin A and its derivatives induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.

-

Inhibition of Angiogenesis: The anti-angiogenic properties of withaferin A are well-documented. It is plausible that 27-TBDMS-4-Dehydrowithaferin A would retain this activity.

-

Modulation of Heat Shock Proteins (HSPs): Withaferin A is known to interact with Hsp90, a chaperone protein that is crucial for the stability and function of many oncoproteins.

Hypothesized Mechanism of Action

Caption: Postulated signaling pathways affected by 27-TBDMS-4-Dehydrowithaferin A.

Conclusion and Future Directions

27-TBDMS-4-Dehydrowithaferin A represents a promising, yet unexplored, derivative of withaferin A. Based on the biological data of its constituent modifications, this compound is predicted to exhibit potent cytotoxic activity against cancer cells, potentially with improved pharmacological properties. The synthetic route outlined in this guide is feasible and relies on well-established chemical transformations.

Future research should focus on the actual synthesis and characterization of 27-TBDMS-4-Dehydrowithaferin A. Subsequent in-depth biological evaluation, including its cytotoxicity against a panel of cancer cell lines, mechanism of action studies, and in vivo efficacy in preclinical models, is warranted to fully elucidate its therapeutic potential. This novel analogue could serve as a valuable lead compound for the development of next-generation withanolide-based cancer therapeutics.

References

Unveiling 27-TBDMS-4-Dehydrowithaferin A: A Technical Guide to its Putative Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative semi-synthetic withanolide, 27-TBDMS-4-Dehydrowithaferin A. Although this specific molecule is not found in existing literature, this document extrapolates its discovery and origin from the well-characterized parent compound, Withaferin A. By detailing a plausible synthetic route, experimental protocols, and analyzing the structure-activity relationships of related compounds, we offer a foundational resource for researchers interested in the design and synthesis of novel withanolide derivatives for therapeutic applications.

Introduction: The Withanolide Landscape

Withanolides are a group of naturally occurring C28-steroidal lactones primarily isolated from plants of the Solanaceae family, most notably Withania somnifera (Ashwagandha).[1][2][3][4] The archetypal withanolide, Withaferin A, exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory properties.[5][6][7] The rich chemical scaffold of Withaferin A, featuring multiple reactive sites, presents a fertile ground for semi-synthetic modifications to enhance its therapeutic index and explore novel biological activities.[8][9]

The subject of this guide, 27-TBDMS-4-Dehydrowithaferin A, represents a conceptual derivative of Withaferin A, featuring a tert-butyldimethylsilyl (TBDMS) protecting group at the C-27 hydroxyl position and a ketone at the C-4 position. This guide outlines a potential pathway to its synthesis and characterizes its likely properties based on data from analogous compounds.

Origin and Isolation of the Precursor: Withaferin A

The journey to 27-TBDMS-4-Dehydrowithaferin A begins with its natural precursor, Withaferin A, which is predominantly extracted from the leaves and roots of Withania somnifera.[3][4]

Plant Material

Withania somnifera (L.) Dunal, commonly known as Ashwagandha, is cultivated in the dry subtropical regions of India, the Middle East, and parts of Africa. For the isolation of Withaferin A, the aerial parts (leaves) or roots of the plant are collected, dried, and pulverized.[2][4]

Extraction and Isolation Protocol

A general procedure for the isolation of Withaferin A is as follows:

-

Extraction: The powdered plant material is subjected to successive extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like n-hexane to remove lipids, followed by a more polar solvent such as methanol or ethanol to extract the withanolides.[2]

-

Fractionation: The crude extract is then concentrated under reduced pressure and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer, enriched with withanolides, is collected.

-

Chromatographic Purification: The enriched fraction is subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, such as chloroform-methanol or hexane-ethyl acetate, to separate the different withanolides.[2]

-

Crystallization: Fractions containing Withaferin A are identified by thin-layer chromatography (TLC) and pooled. The solvent is evaporated, and the residue is crystallized from a suitable solvent system (e.g., methanol-chloroform) to yield pure Withaferin A.[4]

-

Characterization: The identity and purity of the isolated Withaferin A are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and comparison with reference standards.[2]

Proposed Semi-Synthesis of 27-TBDMS-4-Dehydrowithaferin A